2-Octadecanoyl-hexacosanoic acid methyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octadecanoyl-hexacosanoic acid methyl ester typically involves the esterification of hexacosanoic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-Octadecanoyl-hexacosanoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may employ reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like hydroxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters.
Scientific Research Applications
2-Octadecanoyl-hexacosanoic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in lipid metabolism and as a component of cell membranes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of cosmetics, lubricants, and surfactants.
Mechanism of Action
The mechanism by which 2-Octadecanoyl-hexacosanoic acid methyl ester exerts its effects involves its interaction with lipid bilayers in cell membranes. It can modulate membrane fluidity and permeability, affecting various cellular processes. The compound may also interact with specific enzymes and receptors, influencing metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Hexacosanoic acid methyl ester: Similar in structure but lacks the octadecanoyl group.
Octadecanoic acid methyl ester: Contains the octadecanoyl group but has a shorter carbon chain.
Hexacosanoic acid ethyl ester: Similar carbon chain length but different ester group.
Uniqueness
2-Octadecanoyl-hexacosanoic acid methyl ester is unique due to its specific combination of a long carbon chain and an octadecanoyl group, which imparts distinct physical and chemical properties. This uniqueness makes it particularly valuable in specialized applications where these properties are required .
Properties
CAS No. |
74124-27-9 |
---|---|
Molecular Formula |
C45H88O3 |
Molecular Weight |
677.2 g/mol |
IUPAC Name |
methyl 2-octadecanoylhexacosanoate |
InChI |
InChI=1S/C45H88O3/c1-4-6-8-10-12-14-16-18-20-21-22-23-24-25-26-28-29-31-33-35-37-39-41-43(45(47)48-3)44(46)42-40-38-36-34-32-30-27-19-17-15-13-11-9-7-5-2/h43H,4-42H2,1-3H3 |
InChI Key |
HAFSMIHNEHRTAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC(C(=O)CCCCCCCCCCCCCCCCC)C(=O)OC |
Origin of Product |
United States |
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